1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-

Catalog No.
S12550426
CAS No.
111158-10-2
M.F
C22H28O
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohe...

CAS Number

111158-10-2

Product Name

1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-

IUPAC Name

1-methoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene

Molecular Formula

C22H28O

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C22H28O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h9-18H,3-8H2,1-2H3

InChI Key

JYYCVZAXUSBJEB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC

1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- is an organic compound characterized by its biphenyl structure with a methoxy group and a propylcyclohexyl substituent. Its molecular formula is C22H28O, and it has a molecular weight of 308.46 g/mol . The compound exhibits a unique combination of properties due to the presence of both the methoxy group and the bulky cyclohexyl moiety, making it of interest in various chemical and biological contexts.

The chemical behavior of 1,1'-biphenyl derivatives often involves electrophilic substitution reactions due to the electron-donating nature of the methoxy group. This can lead to further functionalization at different positions on the biphenyl ring. Additionally, the compound can undergo oxidation reactions, where the methoxy group may be converted to a carbonyl or carboxylic acid under strong oxidizing conditions.

The synthesis of 1,1'-biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- can be achieved through several methods:

  • Suzuki Coupling: This method involves coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
  • Methylation Reactions: The introduction of the methoxy group can be accomplished through methylation of phenolic compounds using methyl iodide or dimethyl sulfate.
  • Cyclization Reactions: The trans-4-propylcyclohexyl moiety can be synthesized through cyclization reactions involving appropriate alkene precursors.

These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity.

1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- is primarily utilized as an intermediate in organic synthesis and materials science. Its unique structure makes it suitable for applications in:

  • Liquid Crystals: Due to its molecular configuration, it can be used in liquid crystal displays.
  • Pharmaceuticals: As a potential precursor for drug development targeting neurological pathways.
  • Polymer Chemistry: It may serve as a building block for novel polymeric materials with specific thermal and optical properties .

Interaction studies involving 1,1'-biphenyl derivatives often focus on their binding affinity to various receptors or enzymes. Preliminary data suggest that these compounds may interact with neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation . Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 1,1'-biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-MethoxybiphenylC13H12OSimpler structure without bulky cyclohexane group
1,1'-BiphenylC12H10Basic biphenyl structure without functional groups
4-(trans-4-Pentylcyclohexyl)biphenylC22H30Similar cyclohexane substituent but different alkane chain length

The uniqueness of 1,1'-biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- lies in its combination of a methoxy group and a trans-propylcyclohexane moiety, which may confer distinct physical properties and biological activities compared to its analogs.

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Exact Mass

308.214015512 g/mol

Monoisotopic Mass

308.214015512 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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